molecular formula C12H23N3O B1278742 1-(Piperazin-1-ylacetyl)azepane CAS No. 39890-47-6

1-(Piperazin-1-ylacetyl)azepane

Cat. No. B1278742
CAS RN: 39890-47-6
M. Wt: 225.33 g/mol
InChI Key: RGAKLRHYGVJQAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high chemo- and regioselectivity. For instance, the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes is achieved through a catalyst-free, three-component one-pot method with yields up to 96% . This suggests that a similar approach might be applicable for synthesizing 1-(Piperazin-1-ylacetyl)azepane, potentially involving a telescoped protocol to streamline the process.

Molecular Structure Analysis

The molecular structure of related compounds, such as the azetidine-based isosteres of piperazine, has been studied using X-ray diffraction and exit vector plot analysis . These studies have shown increased conformational flexibility compared to parent heterocycles. Although the exact structure of 1-(Piperazin-1-ylacetyl)azepane is not analyzed, it can be inferred that it may also exhibit unique conformational properties that could be of interest in drug discovery.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 1-(Piperazin-1-ylacetyl)azepane. However, the synthesis of similar compounds involves reactions such as heterocyclization and condensation . These reactions are typically used to create complex structures with potential biological activity, indicating that 1-(Piperazin-1-ylacetyl)azepane could also be synthesized through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated in various studies. For example, biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and their binding properties at the human histamine H3 receptor have been assessed . The metabolic stability of these compounds was also evaluated using human and rat liver microsomes, and their metabolites were analyzed by UPLC-MS techniques . These analyses are crucial for understanding the pharmacokinetic and toxicological profiles of new compounds, which would also be relevant for 1-(Piperazin-1-ylacetyl)azepane.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(Piperazin-1-ylacetyl)azepane is involved in the synthesis of α- and β-substituted N-heterocycles. This process includes the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen. This method facilitates the production of α-alkylated piperidine, piperazine, and azepane products, showcasing atom-economic reactions with high regio- and diastereoselectivity (Payne et al., 2013).

  • The compound is also key in the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams, leading to the creation of functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

Reactions with Alicyclic Amines

  • In reactions with alicyclic amines, 1-(Piperazin-1-ylacetyl)azepane exhibits diverse pathways. For instance, it can undergo nucleophilic addition at the carbon-carbon double bond with morpholine and piperazine to form aza-Michael products. The reaction path is influenced by the basicity of the amine involved (Efremova et al., 2013).

Bioactive Compound Synthesis

  • This compound plays a role in the synthesis of bioactive molecules, such as the production of N-protected monosubstituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. These building blocks are crucial in drug discovery and development (Crestey et al., 2009).

  • It is also used in the synthesis of biphenyloxy-alkyl derivatives of piperidine and azepane, which are evaluated for binding properties at histamine H3 receptors, showcasing its potential in the development of receptor ligands (Łażewska et al., 2017).

properties

IUPAC Name

1-(azepan-1-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKLRHYGVJQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427919
Record name 1-(piperazin-1-ylacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-ylacetyl)azepane

CAS RN

39890-47-6
Record name 1-(Hexahydro-1H-azepin-1-yl)-2-(1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39890-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperazin-1-ylacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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